![molecular formula C19H21ClN2O4S B2710493 5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 921908-79-4](/img/structure/B2710493.png)

5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

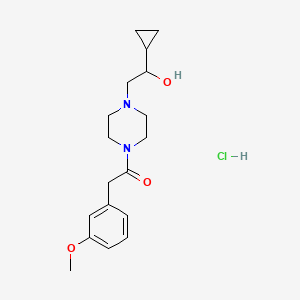

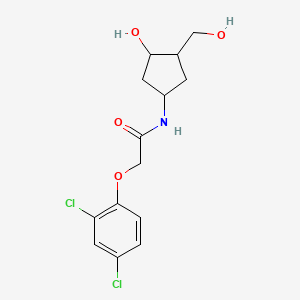

The compound is a complex organic molecule with several functional groups. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactive properties . It also has a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of seven-membered heterocyclic compound containing oxygen and nitrogen .

Molecular Structure Analysis

The molecule contains a seven-membered heterocyclic ring, which likely adopts a puckered conformation to relieve ring strain . The presence of multiple functional groups, including the sulfonamide and the chloro groups, suggests that this compound could participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen

Environmental Monitoring

Benzothiazole, benzotriazole, and benzenesulfonamide derivatives, including compounds similar to the one , are widely used in industrial and household applications. Consequently, their presence in environmental samples such as outdoor air particulate matter has been a subject of study. For instance, a method based on gas chromatography-mass spectrometry (GC-MS) combined with pressurized liquid extraction (PLE) has been developed to determine these compounds in particulate matter of outdoor air samples. This method facilitates the detection of such contaminants at very low concentration levels, aiding in environmental monitoring and human exposure assessment (Maceira, Marcé, & Borrull, 2018).

Photodynamic Therapy for Cancer Treatment

Benzenesulfonamide derivatives have been explored for their application in photodynamic therapy, a treatment modality for cancer. Research on zinc phthalocyanine substituted with benzenesulfonamide derivative groups has shown promising properties for such applications. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Applications in Pharmaceutical Research

Compounds with benzenesulfonamide moiety have been synthesized for potential applications in pharmaceutical research. For example, novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety have been synthesized and screened for antimicrobial and anti-HIV activity. The structure-activity relationship of these compounds provides valuable insights for the development of new pharmaceutical agents (Iqbal et al., 2006).

Anticancer Research

Benzenesulfonamide derivatives have also been investigated for their anticancer properties. A series of novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives were synthesized and evaluated for in vitro antitumor activity. Some compounds exhibited remarkable activity against various human tumor cell lines, highlighting their potential as anticancer agents (Sławiński et al., 2012).

Enzyme Inhibition and Carbonic Anhydrase Inhibitors

Primary sulfonamide functionality in such compounds has been utilized to create a class of [1,4]oxazepine-based primary sulfonamides. These compounds exhibit strong inhibition of human carbonic anhydrases, which are therapeutically relevant for various conditions. This dual role of the primary sulfonamide group in enabling ring construction and acting as an enzyme prosthetic zinc-binding group is a significant area of research (Sapegin et al., 2018).

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S/c1-12-5-6-13(20)9-17(12)27(24,25)21-14-7-8-16-15(10-14)22(4)18(23)19(2,3)11-26-16/h5-10,21H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPJPVVEJRJSTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2710418.png)

![8-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710419.png)

![5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B2710420.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B2710423.png)

![Ethyl 1-(3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate](/img/structure/B2710427.png)